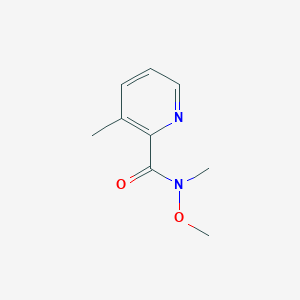

N-(2-(4-(呋喃-2-基)-3,5-二甲基-1H-吡唑-1-基)乙基)-3-(三氟甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

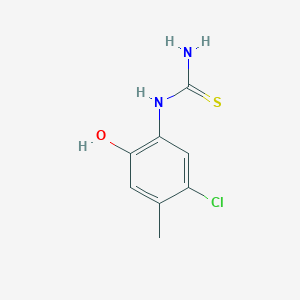

The compound "N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide" is a chemically synthesized molecule that likely exhibits a complex structure with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with benzenesulfonamide moieties and their biological activities. For instance, benzenesulfonamides have been evaluated as inhibitors of kynurenine 3-hydroxylase, with some showing high affinity for the enzyme and the ability to increase kynurenic acid concentration in the brain . Additionally, the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides via a gold(I)-catalyzed cascade reaction indicates the versatility of benzenesulfonamide derivatives in chemical synthesis .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives can involve various strategies, including gold(I)-catalyzed cascade reactions . Although the exact synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized starting from substituted benzaldehydes or aminopyrazoles, followed by reactions with hydrazinobenzenesulfonamide or trifluoromethyl-β-diketones . These methods suggest that the synthesis of the target compound could involve multiple steps, including the formation of a pyrazole ring and the introduction of a trifluoromethyl group.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be quite complex. For example, in one compound, the pyrazole and benzenesulfonamide rings are coplanar, but this planarity does not extend to the entire molecule . Intramolecular hydrogen bonds and tight interactions can lead to the formation of fused ring systems, which could also be expected in the compound of interest, given its structural similarities .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions. The presence of the benzenesulfonamide moiety can influence the reactivity of the compound, potentially allowing for interactions with biological targets such as enzymes . The trifluoromethyl group is also a significant substituent that can affect the chemical behavior of the compound, possibly enhancing its lipophilicity and metabolic stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives can vary widely depending on their specific substituents. Compounds with these moieties have been shown to possess biological activities, such as inhibition of enzymes and antimicrobial effects . The presence of a trifluoromethyl group can increase the compound's hydrophobicity, which may influence its absorption and distribution in biological systems . The exact properties of "N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide" would need to be determined experimentally, but it is likely to share some characteristics with the compounds discussed in the provided papers.

科学研究应用

抗炎和抗癌特性

研究导致了新型衍生物的合成,这些衍生物显示出作为抗炎、镇痛、抗氧化、抗癌和抗 HCV 剂的潜力。值得注意的是,与对照或塞来昔布相比,由塞来昔布衍生物合成的化合物表现出抗炎和镇痛活性,而不会对肝脏、肾脏、结肠和大脑造成显着的组织损伤。一些化合物还显示出对 HCV NS5B RdRp 活性的适度抑制,表明潜在的治疗应用 (Ş. Küçükgüzel 等人,2013)。

含有噻唑并(3,2-a)苯并咪唑部分的衍生物的合成

已经探索了某些化合物与 N 亲核试剂的反应,以提供在各个领域具有潜在应用的衍生物。这种合成方法突出了该化合物在生成具有潜在生物活性的新分子的多功能性 (A. Farag 等人,2011)。

除草剂活性

N-(2-吡唑啉-1-基甲酰基)苯磺酰胺形成一组具有除草剂活性的新化合物。这些化合物主要对双子叶杂草物种表现出出苗后活性,干扰支链氨基酸的生物合成 (J. Eussen 等人,1990)。

作为抗菌剂的合成和生物学评价

吡唑基苯磺酰胺衍生物已被合成并评估其抗炎和抗菌活性。一些衍生物在局部和全身抗炎生物测定中都超过了吲哚美辛的活性,具有更好的胃肠道安全性。它们还对大肠杆菌和金黄色葡萄球菌表现出有希望的抗菌活性,表明它们具有作为抗菌剂的潜力 (A. Bekhit 等人,2008)。

金(I)催化的合成

金(I)催化的级联反应已被用于从易于获得的起始原料获得 N-(呋喃-3-基亚甲基)苯磺酰胺。该方法丰富了金类卡宾化学,并展示了该化合物在创新合成方法中的作用 (陶旺等,2014)。

属性

IUPAC Name |

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O3S/c1-12-17(16-7-4-10-27-16)13(2)24(23-12)9-8-22-28(25,26)15-6-3-5-14(11-15)18(19,20)21/h3-7,10-11,22H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTWNWWXTBMWRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-{[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]oxy}acetate](/img/structure/B2524775.png)

![1-[2-(2,4-dimethylphenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2524777.png)

![4-cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2524778.png)

![5-[(Diethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid](/img/structure/B2524780.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylimidazo[4,5-b]pyridine](/img/structure/B2524781.png)

![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]thiophene-2-carboxamide](/img/structure/B2524784.png)

![3-chloro-2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2524786.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2524789.png)